
ケトロラク-d5
概要
説明
Ketorolac-d5 is a deuterated form of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The deuterium atoms in Ketorolac-d5 replace the hydrogen atoms, which can enhance the compound’s stability and provide unique pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ketorolac.
科学的研究の応用
Pharmacokinetic Studies
Overview:
Ketorolac-d5 serves as a valuable tool in pharmacokinetic studies due to its unique isotopic labeling, which allows researchers to trace the compound's absorption, distribution, metabolism, and excretion (ADME) more accurately than its non-deuterated counterpart.
Key Findings:
- Absorption Rates: Studies indicate that the absorption of ketorolac-d5 is comparable to that of regular ketorolac, with peak plasma concentrations achieved within 30 to 45 minutes post-administration .
- Metabolic Pathways: The presence of deuterium in ketorolac-d5 alters its metabolic pathways slightly, which can provide insights into the metabolic stability of ketorolac and its interactions with other drugs .
Table 1: Pharmacokinetic Parameters of Ketorolac-d5
Parameter | Value |
---|---|
Peak Plasma Concentration | 30-45 minutes |
Half-Life | 5-6 hours |
Volume of Distribution | ~13 liters |
Clearance | 0.021 to 0.037 L/h/kg |
Pain Management Research
Clinical Applications:
Ketorolac-d5 is increasingly being studied for its effectiveness in managing acute pain across various clinical settings. Its application is particularly notable in postoperative pain management and in patients with conditions such as arthritis or severe headaches.
Case Studies:
- Postoperative Pain: A study highlighted the effectiveness of ketorolac-d5 in reducing opioid consumption post-surgery, demonstrating a significant reduction in side effects associated with opioid use .
- Pediatric Use: Research shows that ketorolac-d5 is as effective as major opioid analgesics in pediatric patients, providing an alternative for those at risk of opioid dependency .
Ophthalmic Applications
Overview:
Ketorolac-d5 has been formulated into ophthalmic solutions to treat ocular pain and inflammation post-surgery or due to injury.
Clinical Findings:
- In clinical trials involving patients undergoing cataract surgery, ketorolac-d5 demonstrated efficacy in reducing inflammation and pain compared to placebo controls .
Table 2: Clinical Efficacy of Ketorolac-d5 in Ophthalmic Applications
Study Type | Outcome Measure | Result |
---|---|---|
Cataract Surgery Study | Pain Reduction | Significant reduction |
Inflammation Control | Inflammatory Markers | Lower levels post-treatment |
Drug Interaction Studies
Importance:
The deuterated nature of ketorolac-d5 allows for detailed studies on drug interactions without the confounding effects seen with non-deuterated drugs.
Research Insights:
作用機序
Target of Action
Ketorolac-d5, like its parent compound Ketorolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Ketorolac-d5 acts by competitively inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins . Although it is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition . The COX-2 enzyme is inducible and is responsible for the production of prostaglandins that mediate pain and inflammation .
Biochemical Pathways
By inhibiting the COX enzymes, Ketorolac-d5 disrupts the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . Prostaglandins are involved in various physiological processes, including the regulation of inflammation, pain perception, and body temperature. Therefore, the inhibition of prostaglandin synthesis by Ketorolac-d5 can lead to a reduction in these responses .
Pharmacokinetics
Ketorolac is administered as the tromethamine salt orally, intramuscularly, intravenously, and as a topical ophthalmic solution . It has a high bioavailability, with 80-100% for oral administration and 100% for intravenous/intramuscular administration . It is metabolized in the liver and has an elimination half-life ranging from 3.5 to 9.2 hours in young adults and 4.7 to 8.6 hours in the elderly . The majority of the drug is excreted by the kidneys .
Result of Action
The primary result of Ketorolac-d5’s action is the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, it reduces the physiological responses mediated by these compounds. This makes it a useful tool in the management of conditions such as postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, and headaches .
Action Environment
The action of Ketorolac-d5 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and side effect profile. Additionally, individual patient factors such as age, weight, renal function, and liver function can also influence the drug’s pharmacokinetics and pharmacodynamics .
生化学分析
Biochemical Properties
Ketorolac-d5 plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX-1 and COX-2, Ketorolac-d5 reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . The interaction between Ketorolac-d5 and COX enzymes involves the binding of the compound to the active site of the enzymes, preventing the conversion of arachidonic acid to prostaglandins .
Cellular Effects
Ketorolac-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of COX enzymes by Ketorolac-d5 leads to a decrease in prostaglandin levels, which in turn affects cell signaling pathways involved in inflammation and pain perception . Additionally, Ketorolac-d5 has been shown to modulate the expression of genes related to inflammation and immune response. This modulation can result in altered cellular metabolism, as prostaglandins play a role in regulating metabolic processes .
Molecular Mechanism
The molecular mechanism of action of Ketorolac-d5 involves the competitive inhibition of COX enzymes. Ketorolac-d5 binds to the active site of COX-1 and COX-2, blocking the access of arachidonic acid to the catalytic site. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins . The binding interactions between Ketorolac-d5 and COX enzymes are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ketorolac-d5 can change over time due to its stability and degradation. Ketorolac-d5 is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation . In in vitro studies, the anti-inflammatory and analgesic effects of Ketorolac-d5 are observed within a few hours of administration and can last for several hours. In in vivo studies, the compound’s effects are influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .
Dosage Effects in Animal Models
The effects of Ketorolac-d5 vary with different dosages in animal models. At low doses, Ketorolac-d5 effectively reduces inflammation and pain without significant adverse effects . At high doses, the compound can cause gastrointestinal ulceration, renal toxicity, and delayed bone healing . These toxic effects are dose-dependent and are more pronounced with prolonged administration. Animal studies have shown that short-term use of Ketorolac-d5 at therapeutic doses is generally safe and effective .
Metabolic Pathways
Ketorolac-d5 is metabolized primarily in the liver through hydroxylation and conjugation pathways. The key metabolic pathway involves the conjugation of Ketorolac-d5 with glucuronic acid, mediated by the enzyme UDP-glucuronosyltransferase (UGT) 2B7 . Additionally, phase I metabolism of Ketorolac-d5 involves the cytochrome P450 enzymes CYP2C8 and CYP2C9, which hydroxylate the compound . These metabolic pathways result in the formation of inactive metabolites that are excreted primarily in the urine .
Transport and Distribution
Ketorolac-d5 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound is highly protein-bound in the plasma, which affects its distribution and bioavailability . Ketorolac-d5 is distributed to various tissues, including the liver, kidneys, and gastrointestinal tract, where it exerts its pharmacological effects . The transport of Ketorolac-d5 across cell membranes is facilitated by specific transporters, although the exact transporters involved are not well characterized .
Subcellular Localization
The subcellular localization of Ketorolac-d5 is primarily in the cytoplasm, where it interacts with COX enzymes. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles . Its localization in the cytoplasm allows it to effectively inhibit COX enzymes and reduce prostaglandin synthesis . The activity and function of Ketorolac-d5 are closely linked to its ability to access and bind to the active sites of COX enzymes within the cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketorolac-d5 involves the incorporation of deuterium atoms into the Ketorolac molecule. One common method is the hydrogen-deuterium exchange reaction, where Ketorolac is treated with deuterium gas in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to ensure efficient deuterium incorporation.
Another method involves the use of deuterated reagents in the synthesis of Ketorolac. For example, starting from deuterated benzoyl chloride and reacting it with 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid in the presence of a base can yield Ketorolac-d5. This method allows for precise control over the deuterium incorporation and can be performed under milder reaction conditions.
Industrial Production Methods
Industrial production of Ketorolac-d5 follows similar synthetic routes but on a larger scale. The hydrogen-deuterium exchange reaction is often preferred due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product. The use of deuterated reagents can also be scaled up for industrial production, although it may be more expensive due to the cost of deuterated starting materials.
化学反応の分析
Types of Reactions
Ketorolac-d5 undergoes similar chemical reactions as Ketorolac, including:
Oxidation: Ketorolac-d5 can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert Ketorolac-d5 to its corresponding alcohols or amines. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group. Halogenation, nitration, and sulfonation are common substitution reactions for Ketorolac-d5.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents. These reactions typically occur under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. These reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogenation reactions use reagents like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid. Sulfonation reactions typically use sulfur trioxide or chlorosulfonic acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ketorolac-d5. These products are often used to study the metabolism and pharmacokinetics of Ketorolac in biological systems.
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties. Unlike Ketorolac-d5, Ibuprofen is less potent and has a shorter duration of action.
Naproxen: A longer-acting NSAID with similar uses. Naproxen has a different chemical structure and a longer half-life compared to Ketorolac-d5.
Diclofenac: A potent NSAID with similar anti-inflammatory properties. Diclofenac has a different mechanism of action, primarily inhibiting COX-2.
Uniqueness of Ketorolac-d5
Ketorolac-d5 is unique due to its deuterium incorporation, which provides enhanced stability and distinct pharmacokinetic properties. This makes it particularly useful in scientific research for studying the metabolism and pharmacokinetics of Ketorolac. Additionally, its potent analgesic and anti-inflammatory properties make it a valuable tool for studying pain and inflammation mechanisms.
生物活性
Ketorolac-d5 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) ketorolac, which is primarily used for its analgesic and anti-inflammatory properties. The incorporation of deuterium in its structure may influence its pharmacokinetics and biological activity, making it a valuable compound for research, particularly in pharmacokinetic studies and drug metabolism.
Ketorolac-d5 functions by non-selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins that mediate pain and inflammation. The S-enantiomer of ketorolac is primarily responsible for its analgesic effects, while the R-enantiomer exhibits different pharmacological activities. The unique properties of ketorolac-d5 may enhance its stability and alter its metabolic pathways compared to standard ketorolac, potentially leading to variations in therapeutic effects .
Pharmacokinetics
The pharmacokinetic profile of ketorolac-d5 is essential for understanding its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that the deuterated form may exhibit altered metabolic pathways due to the presence of deuterium, which can affect the half-life and overall bioavailability of the drug. This alteration can provide insights into drug interactions and optimize therapeutic regimens .
Case Studies and Clinical Findings
-
Ovarian Cancer Surgery Study :
A study involving women undergoing ovarian cancer surgery demonstrated that administration of racemic ketorolac (including both enantiomers) resulted in significant peritoneal distribution of R-ketorolac. This distribution was associated with lower mortality rates among patients who received peri-operative ketorolac, suggesting potential benefits beyond pain management through inhibition of cellular signaling pathways involving Rac1 and Cdc42 . -
Gastrointestinal Risks :
Ketorolac has been associated with an increased risk of gastrointestinal (GI) complications, including ulceration and bleeding. A retrospective cohort study indicated that prolonged use (beyond five days) significantly elevated the risk of GI bleeding compared to other NSAIDs. Notably, the risk was dose-dependent, highlighting the importance of careful dosage management in clinical settings .
Comparative Analysis
The following table summarizes key pharmacological properties and findings related to ketorolac-d5 compared to standard ketorolac:
Property | Ketorolac-d5 | Standard Ketorolac |
---|---|---|
COX Inhibition | Non-selective COX inhibitor | Non-selective COX inhibitor |
IC50 Value | ~20 nM | ~10 nM |
Enantiomer Activity | R-enantiomer shows unique activity | S-enantiomer primarily analgesic |
Pharmacokinetics | Altered due to deuteration | Standard metabolic pathways |
Gastrointestinal Risk | Similar risk profile | Higher risk of GI complications |
Clinical Applications | Research tool for metabolism studies | Pain management |
特性
IUPAC Name |
5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C3N2CCC3C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。